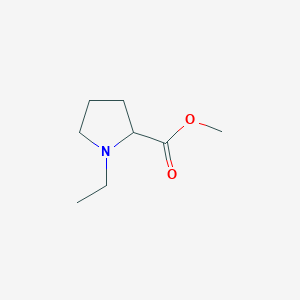
Methyl 1-ethylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-ethylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a specialty product often used in proteomics research applications . The compound is typically available as a solid powder and should be stored at room temperature .
準備方法
The synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate involves several steps. One common method is the reaction of 1-ethylpyrrolidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Reactants: 1-ethylpyrrolidine and methyl chloroformate.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane, and stirred at room temperature for several hours.
Product Isolation: The product is then isolated by extraction and purified by recrystallization.
化学反応の分析
Methyl 1-ethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
科学的研究の応用
Methyl 1-ethylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Methyl 1-ethylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-methylpyrrolidine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 1-ethylpyrrolidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 1-ethylpyrrolidine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position instead of the 2-position.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
生物活性
Methyl 1-ethylpyrrolidine-2-carboxylate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
This compound has the molecular formula C8H15NO2. It features a pyrrolidine ring with an ethyl group at the 1-position and a methyl carboxylate group at the 2-position. The presence of these functional groups contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its role as a ligand that interacts with specific proteins and enzymes. This interaction can modulate the activity of these biomolecules, influencing various physiological processes. The compound's mechanism of action is context-dependent, varying with the specific biological target involved.
Biological Applications
This compound has several applications in scientific research:
- Proteomics Research : It is utilized to study protein interactions and functions, providing insights into cellular mechanisms and pathways.
- Pharmaceutical Synthesis : The compound serves as a building block in the synthesis of various pharmaceutical agents, potentially contributing to drug development efforts.
- Antimicrobial Activity : Although some derivatives have demonstrated antimicrobial properties, studies have shown that certain synthesized compounds based on this structure exhibited no significant antimicrobial activity against common bacterial strains such as E. coli and Staphylococcus aureus .
Antimicrobial Studies
A study investigating derivatives of this compound found that while some compounds showed promise, others did not exhibit any antimicrobial effects against Gram-positive and Gram-negative bacteria. This highlights the variability in biological activity among derivatives of this compound .
Cytotoxicity Assessments
Research on related pyrrolidine derivatives has assessed their cytotoxic profiles against various cancer cell lines. Some derivatives were found to inhibit cell growth at lower concentrations, indicating potential for further investigation in cancer therapy .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Proteomics Research | Used to study protein interactions and functions |
| Pharmaceuticals | Serves as a building block for drug synthesis |
| Antimicrobial | Some derivatives show no significant activity against tested bacterial strains |
| Cytotoxicity | Certain derivatives exhibit growth inhibition in cancer cell lines |
特性
IUPAC Name |
methyl 1-ethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-9-6-4-5-7(9)8(10)11-2/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWKVODROGDHIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













